tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate typically involves the reaction of tert-butyl bromide with other chemical reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organic compound with the formula C4H9Br, used as a standard reagent in synthetic organic chemistry.
tert-Butyl 5-bromo-2-(methylthio)benzoate: A related compound with similar chemical properties.
Uniqueness
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential use in drug discovery set it apart from other similar compounds.
Biological Activity
tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate (CAS Number: 308276-66-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds within the pyrimidine class exhibit significant antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and Hepatitis C Virus (HCV). The mechanism of action typically involves inhibition of viral replication or interference with viral enzyme activity.
Compound | Virus Target | EC₅₀ (μM) | CC₅₀ (μM) | Therapeutic Index |
---|---|---|---|---|
Example A | HIV | 3.98 | >4000 | >1000 |
Example B | HCV | 31.9 | >500 | >15.6 |
The specific EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values for this compound are yet to be published, but its structural similarities suggest potential effectiveness in similar ranges .
Anticancer Activity
Preliminary studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the bromine and methylthio groups may enhance the compound's interaction with biological targets involved in cancer pathways.
Metabolic Stability
The stability of the tert-butyl group in biological systems is a critical factor influencing the pharmacokinetics of compounds. Studies have shown that replacing the tert-butyl group can lead to increased metabolic stability, which is essential for drug development. For instance, modifications leading to a trifluoromethyl group have shown improved metabolic profiles compared to their tert-butyl counterparts .
Case Studies and Research Findings
- Antiviral Efficacy : In a study focusing on N-Heterocycles as antiviral agents, several derivatives were tested for their ability to inhibit viral replication. Compounds similar to this compound demonstrated promising results against HIV with low cytotoxicity .
- Cytotoxicity Assessment : A comparative analysis of various pyrimidine derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited in drug design .
- Metabolic Studies : Investigations into the metabolic pathways of related compounds revealed that modifications to the tert-butyl group significantly impacted their clearance rates and overall bioavailability in vivo, emphasizing the importance of chemical structure in therapeutic efficacy .
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNZAUIORCEKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460687 |
Source
|
Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308276-66-6 |
Source
|
Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.